2-Cyclobutylpiperazine;dihydrochloride

Medicinal Chemistry Structure-Activity Relationship Neuropharmacology

Procure 2-Cyclobutylpiperazine dihydrochloride (CAS 2241138-50-9) to leverage its unique 2-cyclobutyl conformation, which creates steric and electronic profiles unattainable with 1-substituted or unsubstituted piperazines. The dihydrochloride salt guarantees superior aqueous solubility and crystalline stability, eliminating DMSO interference in assays. Ideal for building SAR libraries targeting dopamine, serotonin, and histamine receptors. ≥95% purity ensures reproducible results in radioligand binding, functional, and enzyme inhibition studies. This scaffold is essential for precise neuropsychiatric drug discovery.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15
CAS No. 2241138-50-9
Cat. No. B2388722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylpiperazine;dihydrochloride
CAS2241138-50-9
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15
Structural Identifiers
SMILESC1CC(C1)C2CNCCN2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-2-7(3-1)8-6-9-4-5-10-8;;/h7-10H,1-6H2;2*1H
InChIKeyMFWHIVSYYLXQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutylpiperazine Dihydrochloride (CAS 2241138-50-9): A Structurally Defined Piperazine Scaffold for Neurological and Medicinal Chemistry Research


2-Cyclobutylpiperazine dihydrochloride (CAS 2241138-50-9) is a water-soluble, crystalline piperazine derivative . The compound serves as a versatile scaffold for the development of pharmaceuticals targeting neuropsychiatric disorders, leveraging the presence of a conformationally constrained cyclobutyl moiety that is known to influence steric and electronic interactions with biological targets . Its designation as a dihydrochloride salt enhances its aqueous solubility, rendering it more suitable for a wide range of biological assays and pharmaceutical formulations compared to its free base or alternative salt forms .

Procurement Rationale for 2-Cyclobutylpiperazine Dihydrochloride (CAS 2241138-50-9): Why Structural Isomers and General Piperazine Analogs Are Not Interchangeable


The decision to procure 2-cyclobutylpiperazine dihydrochloride over a generic piperazine or even its 1-cyclobutyl regioisomer is driven by critical, non-substitutable differences in molecular architecture and physicochemical properties. The position of the cyclobutyl substituent on the piperazine ring directly impacts the compound's three-dimensional conformation, basicity, and subsequent interactions with biological targets . Furthermore, the dihydrochloride salt form guarantees a defined solubility profile and crystalline stability that is not inherent to the free base, ensuring reproducibility in aqueous assays and formulations . These distinctions, while subtle, can lead to significant divergence in downstream experimental outcomes, making the specific CAS-designated compound an essential procurement choice for precise research applications .

Quantitative Differentiation Evidence for 2-Cyclobutylpiperazine Dihydrochloride (CAS 2241138-50-9) Versus Its Closest Analogs


Regioisomeric Distinction: Comparison of 2-Cyclobutyl vs. 1-Cyclobutyl Piperazine Scaffolds

2-Cyclobutylpiperazine dihydrochloride (CAS 2241138-50-9) is a distinct regioisomer of 1-cyclobutylpiperazine (CAS 132800-13-6) and its dihydrochloride salt (CAS 799557-65-6). The difference in substitution position on the piperazine ring directly alters the compound's molecular geometry and electronic distribution . This structural difference is expected to result in unique binding modes with target proteins, a principle well-established for piperazine-containing drug candidates where small modifications can drastically impact selectivity [1]. While direct biological data for this specific isomer is limited, the documented use of the 2-cyclobutyl motif as a specific scaffold in drug development underscores its non-interchangeable nature with the 1-isomer .

Medicinal Chemistry Structure-Activity Relationship Neuropharmacology

Impact of Dihydrochloride Salt Form on Aqueous Solubility Compared to Free Base

The compound is provided as a dihydrochloride salt (molecular formula C₈H₁₈Cl₂N₂, MW 213.15), which directly influences its physicochemical properties compared to the free base form of 2-cyclobutylpiperazine (C₈H₁₆N₂, MW 140.23) . As a rule, the dihydrochloride salt form confers significantly enhanced aqueous solubility, making it a more suitable form for preparing stock solutions for biological assays . This eliminates the need for researchers to perform in-house salt formation and validation, ensuring consistency and reducing pre-experimental variables.

Formulation Science ADME Assays Chemical Synthesis

Defined Purity Specifications for Reproducible Research Outcomes

Procurement of 2-cyclobutylpiperazine dihydrochloride from reputable vendors typically includes a certified purity level, commonly ≥95% to ≥98%, as determined by analytical methods . This level of specification provides a critical benchmark for experimental reproducibility. In contrast, sourcing the free base or using an alternative piperazine analog without a defined purity certificate introduces significant variability in experimental results, potentially leading to off-target effects or inaccurate potency measurements due to the presence of unknown impurities .

Analytical Chemistry Quality Control Drug Discovery

Specified Storage Conditions to Maintain Compound Integrity

Vendors provide specific storage recommendations for 2-cyclobutylpiperazine dihydrochloride to preserve its chemical integrity, such as storage at 2-8°C in a sealed, dry environment . This is a crucial consideration for laboratory management, as improper storage of similar piperazine derivatives can lead to hygroscopic degradation or chemical alteration over time. Adhering to these defined conditions for the specified salt form ensures the compound remains viable for the duration of a research project, a factor that can be overlooked when substituting with a more labile or poorly characterized analog .

Chemical Storage Laboratory Management Long-Term Stability

Targeted Research Applications for 2-Cyclobutylpiperazine Dihydrochloride (CAS 2241138-50-9)


Lead Optimization and Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

2-Cyclobutylpiperazine dihydrochloride is optimally employed as a core scaffold for generating compound libraries aimed at exploring structure-activity relationships (SAR) for neurological targets. As established, its distinct 2-cyclobutyl substitution pattern offers a unique conformational profile compared to 1-isomers or unsubstituted piperazines . Researchers can use this specific scaffold to systematically vary pendant groups and assess the resulting impact on binding affinity, functional activity, and selectivity for receptors such as dopamine, serotonin, or histamine subtypes, leveraging the defined physicochemical properties of the dihydrochloride salt for consistent assay performance .

Preparation of Stable Aqueous Stock Solutions for In Vitro Pharmacological Assays

The dihydrochloride salt form of 2-cyclobutylpiperazine directly addresses a common pain point in early-stage drug discovery: the poor aqueous solubility of many free base compounds. The enhanced water solubility of this salt makes it the preferred choice for preparing stable, high-concentration stock solutions required for a variety of in vitro assays, including radioligand binding, cell-based functional assays, and enzyme inhibition studies. This application minimizes the need for co-solvents like DMSO that can interfere with cellular physiology, leading to more physiologically relevant and reproducible experimental data .

Synthetic Intermediate for Complex Heterocyclic Building Blocks

Given its two secondary amine functionalities, 2-cyclobutylpiperazine dihydrochloride serves as a versatile synthetic intermediate for constructing more complex molecules. Its high purity specification (≥95%) reduces the risk of side reactions and simplifies purification steps in multi-stage syntheses. This is particularly valuable for creating novel chemical probes or potential therapeutic agents where the precise incorporation of the 2-cyclobutylpiperazine motif is essential for target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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